molecular formula C5H10N2O B8640892 1-Hydroxy-2-piperidinimine CAS No. 757187-77-2

1-Hydroxy-2-piperidinimine

Cat. No.: B8640892
CAS No.: 757187-77-2
M. Wt: 114.15 g/mol
InChI Key: GGRURJFKJCUXSY-UHFFFAOYSA-N
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Description

1-Hydroxy-2-piperidinimine is a piperidine derivative featuring a hydroxyl (-OH) group at the 1-position and an imine (NH) group at the 2-position of the six-membered heterocyclic ring. Piperidine derivatives are widely studied for their roles in pharmaceuticals, catalysis, and material science due to their versatile reactivity and hydrogen-bonding capabilities .

Properties

CAS No.

757187-77-2

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

1-hydroxypiperidin-2-imine

InChI

InChI=1S/C5H10N2O/c6-5-3-1-2-4-7(5)8/h6,8H,1-4H2

InChI Key

GGRURJFKJCUXSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=N)C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural Features of Piperidine Derivatives
Compound Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
1-Hydroxy-2-piperidinimine 1-OH, 2-NH (imine) Hydroxyl, Imine C₅H₁₀N₂O 114.15 (theoretical)
Piperidine (Parent) None Secondary amine C₅H₁₁N 85.15
3-(Piperidin-1-yl)propan-1-ol hydrochloride 3-(Piperidin-1-yl)propan-1-ol, HCl salt Alcohol, Tertiary amine C₈H₁₈ClNO 179.69
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 5-Hydroxymethyl, 5-phenyl, lactam Hydroxymethyl, Lactam C₁₂H₁₅NO₂ 205.25
1-Hydroxy piperidine-2-carboxylic acid 1-OH, 2-COOH Hydroxyl, Carboxylic acid C₆H₁₁NO₃ 145.16

Key Observations :

  • Compared to 3-(Piperidin-1-yl)propan-1-ol hydrochloride , the imine group in the target compound may confer greater reactivity in nucleophilic addition reactions, while the hydrochloride salt in the former improves solubility in polar solvents .
  • 5-(Hydroxymethyl)-5-phenylpiperidin-2-one incorporates a lactam ring (piperidin-2-one), which introduces ring strain and hydrogen-bonding motifs distinct from the imine group in the target compound .

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